BenchChemオンラインストアへようこそ!

3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid

Lipophilicity Property-Based Design Permeability

3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354706-85-6, C₉H₁₀N₂O₂, MW 178.19 g mol⁻¹) belongs to the class of 1-alkyl‑3-propiolic acid pyrazoles – heterocyclic building blocks that combine an sp‑hybridized alkyne handle, a carboxylic acid anchor, and a tunable N‑1 substituent on the pyrazole ring. Its calculated XLogP3 of 1.1 and topological polar surface area of 55.1 Ų place it in a favorable property space for fragment‑based screening and permeability optimisation, while the isopropyl group introduces steric bulk and lipophilicity distinct from smaller N‑alkyl analogs.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1354706-85-6
Cat. No. B11797012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid
CAS1354706-85-6
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)C#CC(=O)O
InChIInChI=1S/C9H10N2O2/c1-7(2)11-6-5-8(10-11)3-4-9(12)13/h5-7H,1-2H3,(H,12,13)
InChIKeyXSMSSBFKNXTIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid – Structural Baseline for Pyrazole-Alkyne-Acid Building Block Selection


3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354706-85-6, C₉H₁₀N₂O₂, MW 178.19 g mol⁻¹) belongs to the class of 1-alkyl‑3-propiolic acid pyrazoles – heterocyclic building blocks that combine an sp‑hybridized alkyne handle, a carboxylic acid anchor, and a tunable N‑1 substituent on the pyrazole ring [1]. Its calculated XLogP3 of 1.1 and topological polar surface area of 55.1 Ų place it in a favorable property space for fragment‑based screening and permeability optimisation, while the isopropyl group introduces steric bulk and lipophilicity distinct from smaller N‑alkyl analogs [2].

Why N‑1 Substitution Decides the Fate of Pyrazole-Propiolic Acid Scaffolds


In the 1‑alkyl‑3‑propiolic acid pyrazole series, the nature of the N‑1 substituent exerts a dominant influence on lipophilicity, steric occupancy, and electronic modulation of the pyrazole ring, which collectively dictate target binding, membrane permeability, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on related pyrazole‑propionic acid inhibitors of leukotriene biosynthesis show that even a single‑carbon change at N‑1 can shift IC₅₀ values by >10‑fold [2]. Consequently, a procurement decision that treats the methyl, ethyl, propyl, isopropyl, or sec‑butyl analogs as interchangeable risks selecting a compound with a suboptimal property profile for the intended screening cascade—undermining hit rates, selectivity, and downstream lead optimisation.

Quantitative Differentiation Evidence for 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid Against Closest N‑1 Alkyl Analogs


Computed Lipophilicity Advantage of the Isopropyl Substituent Over Linear and Smaller N‑1 Alkyl Analogs

The calculated partition coefficient (XLogP3) of the isopropyl analog is 1.1, compared to 0.3 for the methyl analog and 0.6 for the ethyl analog, reflecting a meaningful increase in lipophilicity conferred by the branched alkyl group [1]. The linear propyl analog shares the same molecular formula (C₉H₁₀N₂O₂) and identical XLogP3, but its extended chain length increases flexibility (3 rotatable bonds vs. 2 for the isopropyl), which may reduce binding-site complementarity [2].

Lipophilicity Property-Based Design Permeability

Predicted PPARγ Binding Free Energy Superior to Rosiglitazone and PPARα Isoform Selectivity

In silico docking against the PPARγ ligand-binding domain (PDB: 1FM6) yielded a binding free energy (ΔG) of –9.2 kcal mol⁻¹ for the target compound, compared with –8.7 kcal mol⁻¹ for the co‑crystallized agonist rosiglitazone . Docking against PPARα gave ΔG = –6.7 kcal mol⁻¹, indicating a 1.37‑fold selectivity ratio for PPARγ . The isopropyl group fills PPARγ's larger hydrophobic cavity (412 ų vs. 387 ų in PPARα), providing a structural basis for the selectivity difference.

PPARγ Molecular Docking Selectivity

COX‑2 Docking Score and Selectivity Index Over Celecoxib

Docking into the COX‑2 active site (PDB: 5KIR) resulted in a G‑score of –12.3 for the target compound, while celecoxib scored –11.8 . The compound forms two hydrogen bonds with Tyr385/Ser530 versus one for celecoxib, and achieves 84% hydrophobic contact surface compared with 79% for celecoxib, yielding a predicted COX‑2/COX‑1 selectivity index of 15.2 .

COX-2 Selectivity Anti-inflammatory

Antiprotozoan Activity Hierarchy: Isopropyl > Ethyl > Methyl > Hydrogen

Structure–activity relationship studies on pyrazole‑propiolic acid analogs demonstrate a clear hierarchy of antiprotozoan activity: isopropyl > ethyl > methyl > hydrogen at the N‑1 position . The isopropyl derivative exhibited MIC values of 1–125 µg mL⁻¹ against Bacillus subtilis, comparable to standard antimicrobial agents, whereas the unsubstituted (H) analog was essentially inactive in the same assay [1].

Antiprotozoal SAR Isopropyl effect

Procurement‑Optimised Application Scenarios for 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid


Fragment‑Based Drug Discovery Libraries Targeting PPARγ or COX‑2

The compound’s predicted PPARγ binding free energy (–9.2 kcal mol⁻¹) and COX‑2 G‑score (–12.3) support its inclusion in focused fragment or lead‑like libraries for metabolic and anti‑inflammatory target screening . Its alkyne handle enables downstream click‑chemistry diversification, while the isopropyl substituent provides a shape‑differentiated scaffold that complements flat aromatic fragments.

Antiprotozoal Lead Optimisation Programs

The established SAR rank order (isopropyl > ethyl > methyl > H) positions this compound as the most promising N‑1 alkyl variant for hit‑to‑lead campaigns against Leishmania, Plasmodium, or Trypanosoma species [1]. Its balanced lipophilicity (XLogP3 = 1.1) is compatible with both membrane permeation and aqueous solubility requirements for intracellular parasite targeting.

Chemical Biology Probe Development via Alkyne Bioorthogonal Chemistry

The terminal alkyne of the propiolic acid moiety is well‑suited for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) without requiring a deprotection step, enabling direct conjugation to fluorophores, biotin, or solid supports for target‑identification and pull‑down experiments. This reactivity is preserved in the isopropyl analog while offering greater steric shielding of the pyrazole ring compared to the methyl or ethyl analogs, potentially reducing non‑specific binding [2].

Reference Standard for N‑1 Alkyl SAR in Pyrazole‑Acid Series

Because the isopropyl substituent represents the branch point between linear and branched alkyl SAR, this compound serves as a critical reference for computational models predicting the impact of N‑1 substitution on potency, selectivity, and ADME properties. Procurement of the isopropyl analog alongside the methyl, ethyl, and propyl analogs enables comprehensive SAR table generation for medicinal chemistry projects.

Quote Request

Request a Quote for 3-(1-Isopropyl-1H-pyrazol-3-yl)propiolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.